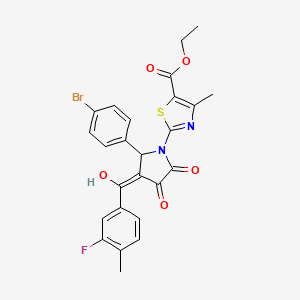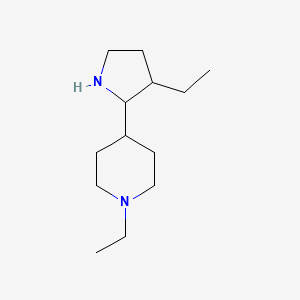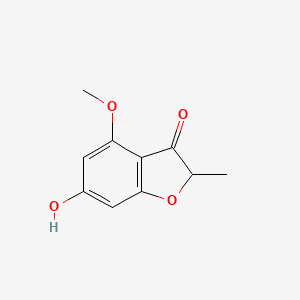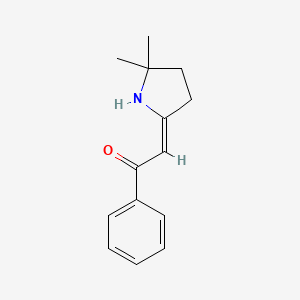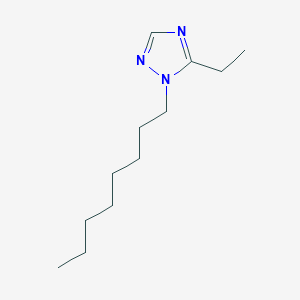
5-Ethyl-1-octyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1-octyl-1H-1,2,4-triazole is a chemical compound belonging to the class of 1,2,4-triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 5-position and an octyl group at the 1-position of the triazole ring. Triazoles are known for their broad range of biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazoles typically involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. For 5-Ethyl-1-octyl-1H-1,2,4-triazole, one common method involves the reaction of ethyl hydrazine with octyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring .
Industrial Production Methods
Industrial production of 1,2,4-triazoles often employs microwave irradiation techniques to enhance reaction rates and yields. The use of ionic liquids as solvents and potassium carbonate as a base has been reported to be effective for the regioselective alkylation of triazoles under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-1-octyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of N-alkylated triazole derivatives
Applications De Recherche Scientifique
5-Ethyl-1-octyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 5-Ethyl-1-octyl-1H-1,2,4-triazole involves its ability to form hydrogen bonds with biological targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. The compound’s molecular targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar biological activities.
1,2,4-Triazole: The parent compound of 5-Ethyl-1-octyl-1H-1,2,4-triazole.
Fluconazole: A triazole derivative used as an antifungal agent.
Voriconazole: Another triazole derivative with antifungal properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both ethyl and octyl groups enhances its lipophilicity, making it more suitable for certain applications compared to other triazole derivatives .
Propriétés
Formule moléculaire |
C12H23N3 |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
5-ethyl-1-octyl-1,2,4-triazole |
InChI |
InChI=1S/C12H23N3/c1-3-5-6-7-8-9-10-15-12(4-2)13-11-14-15/h11H,3-10H2,1-2H3 |
Clé InChI |
YZEXQPBNKOVESQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C(=NC=N1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile](/img/structure/B12880832.png)
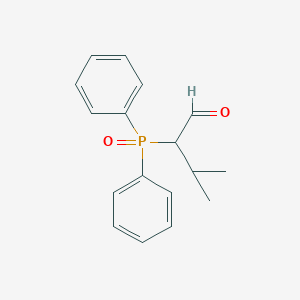

![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)


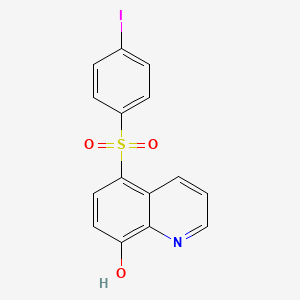
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)
